molecular formula C22H27N3O3 B279243 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Número de catálogo B279243
Peso molecular: 381.5 g/mol
Clave InChI: PGPKOHGYXUYHDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of B-cells. This ultimately leads to the death of malignant B-cells.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote inflammation and tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, suggesting that it may be an effective therapy for these diseases. However, one limitation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the development of combination therapies that include 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide and other targeted agents, such as inhibitors of the PI3K/AKT/mTOR pathway. Another area of interest is the evaluation of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in other types of B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in humans, particularly in the context of combination therapies.

Métodos De Síntesis

The synthesis of 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process typically involves the use of various reagents and catalysts, as well as purification steps to remove impurities and ensure the purity of the final product.

Aplicaciones Científicas De Investigación

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have a favorable safety profile in preclinical studies.

Propiedades

Nombre del producto

2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Fórmula molecular

C22H27N3O3

Peso molecular

381.5 g/mol

Nombre IUPAC

2-methyl-N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-17-7-2-3-8-18(17)22(27)24-20-10-5-4-9-19(20)21(26)23-11-6-12-25-13-15-28-16-14-25/h2-5,7-10H,6,11-16H2,1H3,(H,23,26)(H,24,27)

Clave InChI

PGPKOHGYXUYHDQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

SMILES canónico

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.